Methyl 4-(benzyloxy)-5-bromo-2,3-difluorobenzoate
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Description
“Methyl 4-(benzyloxy)benzoate” is a type of organic compound that belongs to the ester family . It contains a benzyloxy group (a benzene ring attached to an oxygen atom, which is in turn attached to a methyl group) and a benzoate group (a benzene ring attached to a carboxylate group). This type of compound is often used in organic synthesis .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a phenol with a benzyl chloride in the presence of a base such as potassium carbonate . The reaction typically takes place in a polar aprotic solvent like DMF .Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using various spectroscopic techniques such as FT-IR, UV-Vis, NMR, and ESR . These techniques can provide information about the functional groups present in the molecule and their arrangement .Chemical Reactions Analysis
Similar compounds can participate in various chemical reactions. For example, boronic esters, which are structurally similar to the compound you mentioned, can undergo Suzuki-Miyaura coupling, a widely-used reaction in organic synthesis .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, similar compounds are often solid at room temperature . They may also be soluble in organic solvents but insoluble in water .Mechanism of Action
Properties
IUPAC Name |
methyl 5-bromo-2,3-difluoro-4-phenylmethoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrF2O3/c1-20-15(19)10-7-11(16)14(13(18)12(10)17)21-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKATAYVBWKAOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1F)F)OCC2=CC=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrF2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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